Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH)
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Overview
Description
Bis(2-hydroxyethyl) 2-hydroxyterephthalate: is an organic compound that serves as an intermediate in the production of poly(ethylene terephthalate) (PET). It is the ester of ethylene glycol and terephthalic acid. This compound is known for its role in the glycolysis reaction of PET with ethylene glycol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) 2-hydroxyterephthalate typically involves the esterification of ethylene glycol with terephthalic acid. This process can be carried out under acidic conditions to facilitate the reaction. The reaction is usually performed at elevated temperatures to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of bis(2-hydroxyethyl) 2-hydroxyterephthalate involves a two-step process. First, terephthalic acid is esterified with ethylene glycol to form bis(2-hydroxyethyl) terephthalate. This intermediate is then further reacted to produce poly(ethylene terephthalate) (PET). The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxyethyl) 2-hydroxyterephthalate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Under alkaline conditions, it can be hydrolyzed back to terephthalic acid and ethylene glycol.
Polycondensation: It can undergo polycondensation reactions to form polyesters.
Common Reagents and Conditions:
Esterification: Requires ethylene glycol and terephthalic acid under acidic conditions.
Hydrolysis: Utilizes alkaline conditions, such as sodium hydroxide, to break down the ester bonds.
Polycondensation: Involves catalysts like antimony trioxide and high temperatures to facilitate the polymerization process.
Major Products Formed:
Poly(ethylene terephthalate) (PET): The primary product formed through polycondensation.
Terephthalic acid and ethylene glycol: Products of hydrolysis.
Scientific Research Applications
Chemistry: Bis(2-hydroxyethyl) 2-hydroxyterephthalate is widely used in the synthesis of unsaturated polyester resins and new biocompatible polymer systems. It serves as a monomer for preparing biodegradable aromatic-aliphatic copolyesters .
Biology and Medicine: Due to its excellent biocompatibility and mechanical properties, bis(2-hydroxyethyl) 2-hydroxyterephthalate and its derivatives have been investigated for potential use in biomedical applications, including drug delivery and tissue engineering .
Industry: In the industrial sector, this compound is used as a plasticizer in polyester resins and rigid or flexible polyurethanes. It also plays a role in the production of sustainable flexible packaging solutions .
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl) 2-hydroxyterephthalate primarily involves its role as a monomer in polymerization reactions. It reacts with other monomers to form long polymer chains, contributing to the mechanical and chemical properties of the resulting polymers. In biological systems, its biocompatibility allows it to interact with cellular components without causing adverse reactions .
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: Another ester of terephthalic acid used as a plasticizer.
Dimethyl terephthalate: A dimethyl ester of terephthalic acid used in the production of PET.
2-Hydroxyterephthalic acid: A hydroxylated derivative of terephthalic acid.
Uniqueness: Bis(2-hydroxyethyl) 2-hydroxyterephthalate is unique due to its dual hydroxyl groups, which make it highly reactive and suitable for various polymerization reactions. Its biocompatibility and mechanical properties also set it apart from other similar compounds .
Properties
Molecular Formula |
C12H14O7 |
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Molecular Weight |
270.23 g/mol |
IUPAC Name |
bis(2-hydroxyethyl) 2-hydroxybenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O7/c13-3-5-18-11(16)8-1-2-9(10(15)7-8)12(17)19-6-4-14/h1-2,7,13-15H,3-6H2 |
InChI Key |
UDTYEWVUFIDJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCO)O)C(=O)OCCO |
Origin of Product |
United States |
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